2-Methoxy-7-nitroacridin-9(10H)-one is a synthetic compound belonging to the acridine family, characterized by its unique molecular structure and potential applications in various scientific fields. This compound is notable for its intercalating properties, which allow it to bind to DNA, making it a subject of interest in medicinal chemistry and biological research.
The compound is synthesized through various chemical processes, primarily involving nitration reactions. Its chemical identity can be referenced by the CAS number 89974-77-6, and it is recognized under the IUPAC name 2-methoxy-1-nitro-10H-acridin-9-one.
2-Methoxy-7-nitroacridin-9(10H)-one is classified as an acridine derivative. Acridines are a class of compounds known for their aromatic structures and are often used in dyes and pharmaceuticals due to their biological activity.
The synthesis of 2-methoxy-7-nitroacridin-9(10H)-one typically involves the nitration of 2-methoxyacridin-9(10H)-one. This process can be conducted using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure a high yield of the desired product while minimizing decomposition risks.
Alternative synthetic routes include microwave-assisted methods that utilize boron trifluoride etherate as a catalyst, which have been shown to improve efficiency and reduce reaction times significantly .
The molecular formula for 2-methoxy-7-nitroacridin-9(10H)-one is C14H10N2O4, with a molecular weight of 270.24 g/mol. The compound features an acridine skeleton with a methoxy group and a nitro group attached at specific positions.
Property | Value |
---|---|
CAS Number | 89974-77-6 |
Molecular Formula | C14H10N2O4 |
Molecular Weight | 270.24 g/mol |
IUPAC Name | 2-methoxy-1-nitro-10H-acridin-9-one |
InChI Key | ATLSONIQVGKKFD-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)N+[O-] |
2-Methoxy-7-nitroacridin-9(10H)-one can undergo various chemical reactions:
Common reagents for these reactions include:
Major products from these reactions include:
The mechanism of action for 2-methoxy-7-nitroacridin-9(10H)-one primarily involves its ability to intercalate with DNA. This intercalation disrupts normal DNA function by inserting itself between base pairs, leading to structural changes that inhibit DNA replication and transcription processes. Such properties make it a candidate for anticancer research due to its potential to interfere with cellular replication mechanisms.
The compound exhibits typical characteristics associated with acridine derivatives, including solubility in organic solvents and distinct color properties that make it useful in dye production.
Key chemical properties include:
These properties facilitate its use in various chemical reactions and applications in scientific research.
2-Methoxy-7-nitroacridin-9(10H)-one has several notable applications:
The compound 2-methoxy-7-nitroacridin-9(10H)-one belongs to the acridinone class of heterocyclic molecules, characterized by a planar tricyclic framework comprising two benzene rings fused to a central pyridine ring, with a carbonyl group at position 9. Its systematic IUPAC name derives from the parent structure acridin-9(10H)-one, where:
This molecular architecture places it within a broader family of nitro-substituted acridinones, which exhibit bioactivity tied to their electron-deficient aromatic system. Key structural features include:
Table 1: Core Structural Features of Acridinone Derivatives
Position | Substituent | Electronic Effect | Role in Bioactivity |
---|---|---|---|
9 | Carbonyl (C=O) | Electron-withdrawing | Enhances planarity and intercalation |
10 | N–H | Hydrogen-bond donor | Facilitates DNA minor groove contacts |
2 | Methoxy | Electron-donating | Modulates solubility and cellular uptake |
7 | Nitro | Strong electron-withdrawing | Promotes DNA adduct formation |
Structurally analogous compounds include 1-chloro-7-methoxy-4-nitroacridin-9(10H)-one (PubChem CID 438231), which substitutes the 2-methoxy with 1-chloro and 4-nitro groups, altering DNA-binding kinetics [1].
Nitroacridinones emerged as therapeutic scaffolds in the mid-20th century, building on the observed anticancer activity of acridine DNA intercalators like amsacrine (m-AMSA). Early research revealed that:
The strategic placement of electron-withdrawing nitro groups at C7 or C9 in acridinones was shown to enhance DNA binding affinity by 3–5-fold compared to unsubstituted analogs. This principle enabled the development of experimental antitumor agents such as nitracrine (1-nitro-9-aminoacridine), though clinical utility was limited by metabolic toxicity [4] [7].
Table 2: Evolution of Nitroacridinones in Medicinal Research
Time Period | Key Compounds | Therapeutic Focus | Scientific Advances |
---|---|---|---|
1960s–1970s | Nitracrine derivatives | Anticancer/Antibacterial | DNA intercalation as primary mechanism |
1980s–1990s | 7-Nitro-9-aminoacridines | Solid tumor chemotherapy | Role of topoisomerase II inhibition established |
2000s–Present | 2,7-Disubstituted acridinones | Targeted cancer therapy | Mutagenicity linked to nitroreductase activity |
Positional isomerism profoundly influences the physicochemical and biological properties of methoxy-nitroacridinones. Key comparisons include:
Conversely, 4-methoxy-7-nitroacridinone exhibits diminished DNA binding due to steric clashes between the C4 substituent and DNA phosphate backbone [2] [4].
Crystal packing and intermolecular interactions:
7-Methoxy-2-nitroacridinone adopts a herringbone packing mode with weaker hydrogen bonds (2.38 Å), reducing lattice stability [2].
Biological implications:
Table 3: Biological Activities of Methoxy-Nitroacridinone Isomers
Isomer | DNA Kₐ (M⁻¹) | Topo II Inhibition (%) | Mutagenicity (Ames Test) |
---|---|---|---|
2-Methoxy-7-nitro | 4.2 × 10⁵ | 92 ± 3 | Positive (TA98 strain) |
3-Methoxy-5-nitro | 8.7 × 10⁴ | 45 ± 6 | Weakly positive |
7-Methoxy-2-nitro | 2.1 × 10⁴ | 28 ± 4 | Negative |
These structure-activity relationships underscore why 2-methoxy-7-nitro substitution represents a privileged scaffold for DNA-targeted agents despite mutagenic risks. Recent efforts focus on mitigating toxicity through prodrug strategies or hybrid molecules that retain intercalation efficacy while blocking nitroreductase activation [6] [7].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8